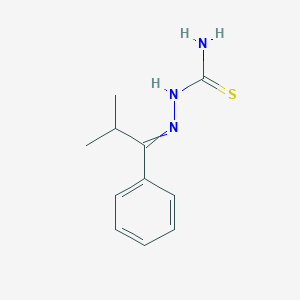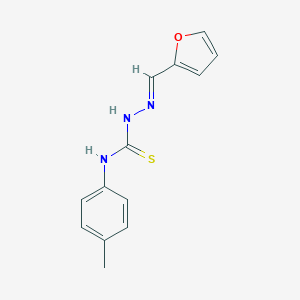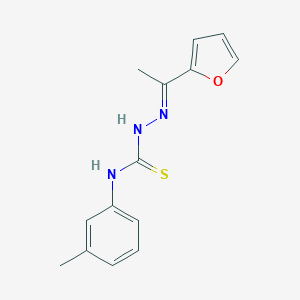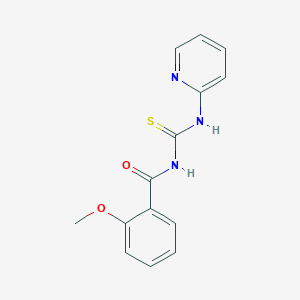
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group and a hydrazinecarbothioamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxynaphthaldehyde with N-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinecarbothioamide moiety can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxynaphthaldehyde, while reduction of the hydrazinecarbothioamide moiety can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and aromatic structure but differs in its overall framework and functional groups.
4-Methoxyphenylacetonitrile: Similar in having a methoxy-substituted aromatic ring but with different functional groups.
Uniqueness
4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its combination of a naphthalene ring, methoxy group, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C20H19N3OS |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C20H19N3OS/c1-14-6-5-7-16(12-14)22-20(25)23-21-13-15-10-11-19(24-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3,(H2,22,23,25)/b21-13+ |
InChI-Schlüssel |
ZPLCNQGLSHUUHJ-FYJGNVAPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B323862.png)




![Ethyl 4-({[(phenoxyacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B323874.png)




![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323883.png)
![(4E)-5-oxo-3-phenyl-4-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323884.png)
![(4E)-5-oxo-3-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323885.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323886.png)
